

3-(Fluoromethyl)azetidine hydrochloride CAS number

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Compound of Interest

Compound Name: 3-(Fluoromethyl)azetidine
hydrochloride

Cat. No.: B1470937

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An In-Depth Technical Guide to **3-(Fluoromethyl)azetidine hydrochloride** (CAS: 1642298-59-6) for Advanced Research and Development

Section 1: Executive Summary and Core Concepts

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry.^{[1][2]} Its inherent ring strain imparts a rigid, three-dimensional geometry that offers significant advantages over more common saturated heterocycles like pyrrolidine or piperidine.^[1] This structural rigidity can enhance binding affinity to biological targets and improve physicochemical properties such as aqueous solubility. When functionalized with fluorine, as in **3-(Fluoromethyl)azetidine hydrochloride**, these benefits are amplified. The fluoromethyl group is a bioisostere for a hydroxyl or methyl group but can significantly enhance metabolic stability and modulate basicity (pKa) of the azetidine nitrogen, making it a highly sought-after building block in drug discovery.^[3]

This guide provides a comprehensive technical overview of **3-(Fluoromethyl)azetidine hydrochloride**, identified by CAS Number 1642298-59-6.^{[4][5]} We will delve into its physicochemical properties, present a representative synthetic strategy with detailed protocols, discuss its critical applications in pharmaceutical development, and outline essential safety and handling procedures. The objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Section 2: Physicochemical Properties and Structural Analysis

The unique characteristics of **3-(Fluoromethyl)azetidine hydrochloride** stem from its distinct molecular architecture. The strained four-membered ring provides a well-defined conformational arrangement, while the electron-withdrawing nature of the fluoromethyl group influences the molecule's electronic properties and potential for hydrogen bonding.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |
|--------------------|------------------------------------|-----------|
| CAS Number | 1642298-59-6 | [4] |
| Molecular Formula | C ₄ H ₉ ClFN | [4][5] |
| Molecular Weight | 125.57 g/mol | [4][5] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm ³ | [4] |
| Polar Surface Area | 12 Å ² | [4] |
| H-Bond Acceptors | 1 | [4] |
| H-Bond Donors | 1 | [4] |

| Freely Rotating Bonds| 1 |[4] |

Caption: Chemical structure of **3-(Fluoromethyl)azetidine hydrochloride**.

Section 3: Synthesis, Purification, and Characterization

The synthesis of functionalized azetidines is a non-trivial endeavor due to the inherent ring strain.[1] Methodologies often require carefully chosen protecting groups and activation strategies. While the exact proprietary synthesis for this specific compound is not publicly

detailed, a representative and logical pathway can be constructed based on established organofluorine chemistry and azetidine synthesis literature.[6]

The core strategy involves constructing a protected 3-hydroxyazetidine intermediate, followed by a fluorination step, deprotection, and final salt formation. The choice of a nitrogen protecting group (e.g., Boc or Benzyl) is critical; it must be stable to the fluorination conditions yet readily cleavable in a later step.



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Caption: Generalized workflow for the synthesis of 3-(Fluoromethyl)azetidine HCl.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on common synthetic routes for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

- Step 1: Fluorination of N-Boc-3-hydroxyazetidine.
 - Rationale: The hydroxyl group at the 3-position is a convenient handle for introducing the fluorine atom via nucleophilic substitution. A common and effective fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or its safer analogues. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under these conditions.
 - Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- Step 2: Work-up and Isolation of Protected Intermediate.

- Rationale: The reaction must be carefully quenched to neutralize the acidic byproducts and remove excess reagent.
- Procedure: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.
- Step 3: Deprotection and Hydrochloride Salt Formation.
 - Rationale: The Boc group is readily cleaved under acidic conditions. Introducing hydrochloric acid at this stage serves the dual purpose of deprotection and formation of the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.
 - Procedure: Dissolve the crude intermediate from Step 2 in a minimal amount of methanol or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq.) dropwise with stirring. A precipitate will typically form. Continue stirring for 2-4 hours at room temperature.
- Step 4: Purification.
 - Rationale: Recrystallization is an effective method for purifying the final salt, removing any remaining impurities from the reaction sequence.
 - Procedure: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate or ethanol/ether) to yield pure **3-(Fluoromethyl)azetidine hydrochloride** as a white to off-white solid.

Characterization

The identity and purity of the final compound must be confirmed through a suite of analytical techniques. Commercial suppliers often provide access to this data.^[7]

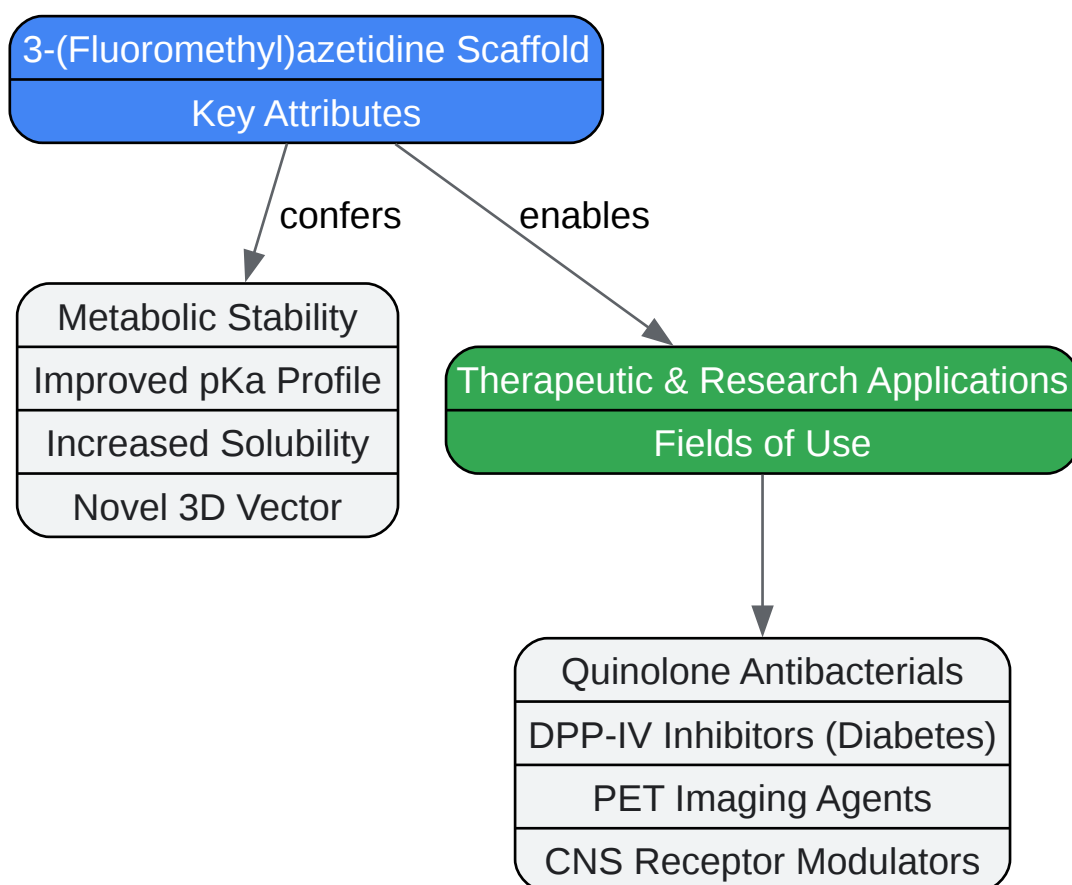
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation, confirming the presence and connectivity of the azetidine ring and the

fluoromethyl group.

- Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Section 4: Applications in Drug Discovery and Development

The incorporation of the 3-(fluoromethyl)azetidine moiety is a strategic decision in drug design, aimed at leveraging the unique properties of both the azetidine core and the fluoromethyl substituent.



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Caption: Role of the 3-(Fluoromethyl)azetidine scaffold in drug discovery.

- **As a Bioisostere and Pharmacophore Element:** The azetidine ring serves as a valuable replacement for other cyclic systems, offering a novel vector in chemical space for lead optimization. Its rigid structure helps lock in favorable conformations for receptor binding.
- **Enhancing Metabolic Stability:** Fluorine's high electronegativity strengthens the C-F bond, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.
- **Modulating Physicochemical Properties:** The azetidine nitrogen's basicity is attenuated by the proximal fluoromethyl group, which can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability.
- **Specific Therapeutic Areas:**
 - **Antibacterial Agents:** Azetidine derivatives have been incorporated into quinolone antibiotics, with some demonstrating enhanced activity against resistant strains like MRSA.[\[2\]](#)[\[4\]](#)
 - **Diabetes and Metabolic Disorders:** Azetidine-based compounds have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[\[4\]](#)
 - **Medical Imaging:** The introduction of fluorine makes this scaffold suitable for developing ^{18}F -labeled radiotracers for Positron Emission Tomography (PET) imaging, particularly for targets within the central nervous system like nicotinic acetylcholine receptors.[\[4\]](#)

Section 5: Safety, Handling, and Storage

Proper handling of **3-(Fluoromethyl)azetidine hydrochloride** is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[\[4\]](#)

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |
|----------------------------|----------------|--|--------|
| Pictogram | GHS07 | Exclamation Mark | [4] |
| Signal Word | Warning | | [4] |
| Hazard Statements | H315 | Causes skin irritation. | [4] |
| | H319 | Causes serious eye irritation. | [4] |
| Precautionary - Prevention | P264 | Wash hands thoroughly after handling. | [4] |
| | P280 | Wear protective gloves/eye protection/face protection. | [4][8] |
| Precautionary - Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| | P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |

| | P337+P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[8]

Storage

- Conditions: For long-term stability, store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

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